molecular formula C12H11F3N2O2 B3368781 (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol CAS No. 218631-47-1

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol

Cat. No.: B3368781
CAS No.: 218631-47-1
M. Wt: 272.22 g/mol
InChI Key: VVWJNVLGCMIBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol: is a chemical compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of less substituted pyrazoles or the removal of the trifluoromethyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less substituted pyrazoles or removal of trifluoromethyl group.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the effects of trifluoromethyl and methoxy groups on biological activity.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its activity against specific biological targets, such as enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its electronic properties. The pyrazole ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through specific pathways.

Comparison with Similar Compounds

  • (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)ethanol
  • (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)acetone
  • (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)benzene

Uniqueness: The uniqueness of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol lies in its combination of a trifluoromethyl group and a methoxyphenyl group on a pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can modulate electronic effects, influencing the compound’s reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-19-10-4-2-8(3-5-10)17-9(7-18)6-11(16-17)12(13,14)15/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWJNVLGCMIBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466992
Record name (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218631-47-1
Record name (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Reactant of Route 2
Reactant of Route 2
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Reactant of Route 3
Reactant of Route 3
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Reactant of Route 4
Reactant of Route 4
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Reactant of Route 5
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Reactant of Route 6
Reactant of Route 6
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.